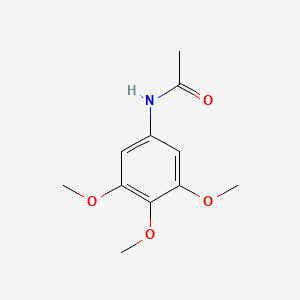

N-(3,4,5-Trimethoxyphenyl)acetamide

Vue d'ensemble

Description

N-(3,4,5-Trimethoxyphenyl)acetamide is a chemical compound with the molecular formula C11H15NO4 . It has an average mass of 225.241 Da and a monoisotopic mass of 225.100113 Da .

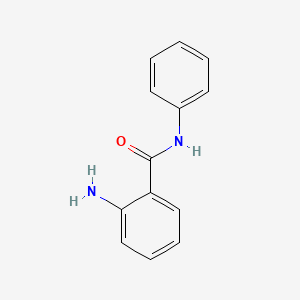

Molecular Structure Analysis

The molecular structure of N-(3,4,5-Trimethoxyphenyl)acetamide consists of an acetamide group (CH3CONH2) attached to a phenyl ring with three methoxy groups (OCH3) at the 3, 4, and 5 positions .Physical And Chemical Properties Analysis

N-(3,4,5-Trimethoxyphenyl)acetamide is a powder with a molecular weight of 225.24 . It has a specific InChI code and key .Applications De Recherche Scientifique

Anticancer Activity

N-(3,4,5-Trimethoxyphenyl)acetamide: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of the 3,4,5-trimethoxyphenyl moiety is significant as it is structurally similar to natural products that have been used in cancer treatment for centuries .

Antinarcotic Agents

The compound has been explored for its utility as an antinarcotic agent. Derivatives of N-(3,4,5-Trimethoxyphenyl)acetamide have demonstrated strong inhibitory effects on morphine withdrawal syndrome in mice. This is attributed to their high binding affinities with serotonergic 5-HT1A receptors, which play a role in the modulation of opioid withdrawal symptoms .

Antioxidant Properties

While not directly related to N-(3,4,5-Trimethoxyphenyl)acetamide , its structural analogs have been studied for their antioxidant activity. These studies provide a foundation for further exploration of N-(3,4,5-Trimethoxyphenyl)acetamide and its derivatives as potential antioxidants .

Pharmacological Research

The pharmacological properties of N-(3,4,5-Trimethoxyphenyl)acetamide are of interest due to the compound’s structural similarity to other pharmacologically active compounds. Research in this area could lead to the development of new drugs with improved potency and pharmacokinetics .

Synthesis of Bioactive Derivatives

The compound serves as a precursor for the synthesis of various bioactive derivatives. By employing reactions such as the click reaction, researchers can create a series of novel derivatives with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Natural Product Analogs

N-(3,4,5-Trimethoxyphenyl)acetamide: is structurally related to cinnamic acid, a natural product known for its role in plant growth and differentiation. This relationship suggests potential applications in the synthesis of plant hormone analogs and the exploration of their effects on cell growth and differentiation .

Propriétés

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7(13)12-8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYDMLRVJRILEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195652 | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4304-24-9 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4304-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

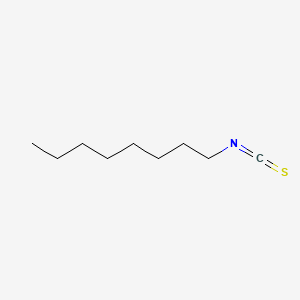

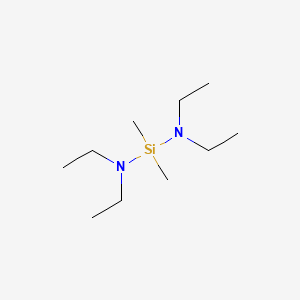

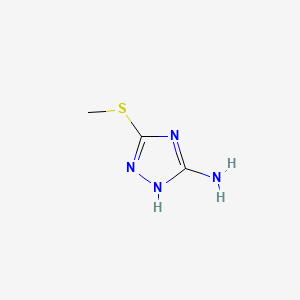

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

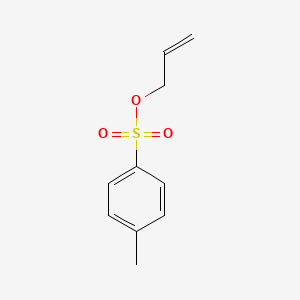

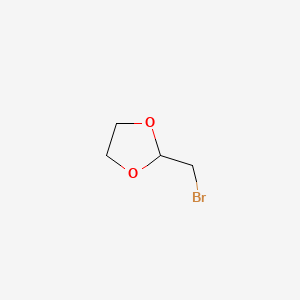

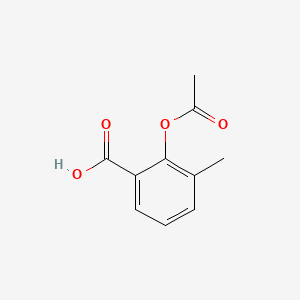

Feasible Synthetic Routes

Q & A

Q1: How does N-(3,4,5-trimethoxyphenyl)acetamide exert its antitumor effect? What are the downstream consequences?

A1: While the provided abstracts don't explicitly detail the exact mechanism of action for all presented compounds, they highlight the role of tubulin polymerization inhibition for some derivatives. For instance, compound 7d, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide, effectively inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in a dose-dependent manner []. This suggests that N-(3,4,5-trimethoxyphenyl)acetamide derivatives may interfere with microtubule dynamics, crucial for cell division, thereby halting tumor cell proliferation. Other derivatives like those studied by El-Adl et al. [] exhibit potent broad-spectrum antitumor activity, potentially by inhibiting key enzymes like EGFR-TK and B-RAF kinase, though further mechanistic studies are needed.

Q2: How does the structure of N-(3,4,5-trimethoxyphenyl)acetamide derivatives influence their antitumor activity?

A2: Structure-activity relationship (SAR) studies are crucial to understanding how different structural modifications impact the biological activity of a compound. While the provided abstracts don't provide a detailed SAR analysis, we can glean some insights. For example, the inclusion of a 3-benzyl-substituted-4(3H)-quinazolinone moiety in N-(3,4,5-trimethoxyphenyl)acetamide derivatives led to a significant increase in antitumor activity compared to the control drug 5-FU []. Additionally, variations in substituents at specific positions of the quinazolinone ring further modulated the activity and selectivity against different cancer cell lines []. This suggests that the 3,4,5-trimethoxyphenyl moiety might be essential for activity, while modifications to other parts of the molecule can fine-tune potency and target specificity. Further research exploring a wider range of derivatives is needed to establish a comprehensive SAR profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)